molecular formula C23H20N2O5 B5131951 ethyl N-[(2-oxo-2H-chromen-3-yl)carbonyl]tryptophanate

ethyl N-[(2-oxo-2H-chromen-3-yl)carbonyl]tryptophanate

Cat. No.: B5131951
M. Wt: 404.4 g/mol
InChI Key: QIRMDLOCEFDNNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-[(2-oxo-2H-chromen-3-yl)carbonyl]tryptophanate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of tryptophan and has been synthesized using different methods. Its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments have been studied extensively.

Mechanism of Action

The mechanism of action of ethyl N-[(2-oxo-2H-chromen-3-yl)carbonyl]tryptophanate involves the inhibition of inflammatory mediators such as nitric oxide, prostaglandins, and cytokines. It also acts as an antioxidant by scavenging free radicals and reducing oxidative stress. In addition, this compound has been found to induce cell death in cancer cells by inhibiting cell proliferation and inducing apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cancer cell proliferation. This compound has also been found to have neuroprotective effects by reducing neuronal damage and improving cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl N-[(2-oxo-2H-chromen-3-yl)carbonyl]tryptophanate in laboratory experiments include its ability to inhibit inflammatory mediators, scavenge free radicals, and induce cell death in cancer cells. This compound can also be used as a fluorescent probe for the detection of proteins and DNA. However, the limitations of using this compound in laboratory experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration.

Future Directions

There are several future directions for the study of ethyl N-[(2-oxo-2H-chromen-3-yl)carbonyl]tryptophanate. One direction is to further investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its effects on the immune system and its potential as an immunomodulator. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for its potential therapeutic applications.

Synthesis Methods

Ethyl N-[(2-oxo-2H-chromen-3-yl)carbonyl]tryptophanate can be synthesized using different methods. One of the most common methods involves the reaction of tryptophan with ethyl chloroformate and 3-acetylcoumarin in the presence of a base such as triethylamine. This reaction results in the formation of this compound.

Scientific Research Applications

Ethyl N-[(2-oxo-2H-chromen-3-yl)carbonyl]tryptophanate has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. This compound has also been used as a fluorescent probe for the detection of proteins and DNA.

Properties

IUPAC Name

ethyl 3-(1H-indol-3-yl)-2-[(2-oxochromene-3-carbonyl)amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5/c1-2-29-23(28)19(12-15-13-24-18-9-5-4-8-16(15)18)25-21(26)17-11-14-7-3-6-10-20(14)30-22(17)27/h3-11,13,19,24H,2,12H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRMDLOCEFDNNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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